[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate
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Overview
Description
[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate is a useful research compound. Its molecular formula is C17H24N4O3S and its molecular weight is 364.46. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Heavy Metal Ion Removal
Novel, thermally stable polyimides containing a 1,3,4-oxadiazole and pyridine moieties were synthesized for the removal of Co(II) and Ni(II) ions from aqueous solutions. These polymers showed significant adsorption capacities, highlighting their potential in environmental pollution control and the purification of water resources (Mansoori & Ghanbari, 2015).
Heterocyclic Compound Synthesis
Research on 5-(2-Dimethylamino-6-methyl-4-pyrimidinylsulfanylmethyl)-1,3,4-oxadiazole-2-thione revealed its utility in generating S-alkyl derivatives and N-substituted derivatives, showcasing the compound's versatility in synthesizing a variety of heterocyclic compounds with potential anti-inflammatory activity (Burbulienė et al., 2002).
Synthesis from Levulinic Acid
A study presented a straightforward synthesis method for 3-(pyrimidinyl)propanoates from levulinic acid, contributing to the development of new pyrimidine derivatives. This method demonstrates the compound's role in advancing synthetic chemistry and creating novel substances with potential applications across various scientific domains (Flores et al., 2013).
Pyrolysis and Spectroscopy Studies
The pyrolysis of related oxadiazole derivatives has been studied, contributing to understanding the thermal decomposition pathways and the formation of new compounds through this process. Such studies are crucial for applications in material science, especially in developing materials with specific thermal properties (Werstiuk et al., 2006).
Mechanism of Action
Target of action
While the specific targets of this compound are not known, 1,2,4-oxadiazole derivatives have been found to exhibit antibacterial effects on Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola .
Mode of action
1,2,4-oxadiazole derivatives are known to interact with their targets in a way that inhibits their function, leading to their biological effects .
Biochemical pathways
The antibacterial effects of similar compounds suggest that they may interfere with essential biochemical pathways in bacteria .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to show better hydrolytic and metabolic stability , which could potentially influence the bioavailability of this compound.
Result of action
Similar compounds have been found to exhibit antibacterial effects .
Properties
IUPAC Name |
[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-10(2)8-14-20-15(24-21-14)9-23-16(22)7-6-13-11(3)18-17(25-5)19-12(13)4/h10H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNMPOLWIFHWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)OCC2=NC(=NO2)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.